molecular formula C13H11N5O4 B13492777 3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-(1,2,4-triazol-4-yl)benzoic acid

3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-(1,2,4-triazol-4-yl)benzoic acid

Cat. No.: B13492777
M. Wt: 301.26 g/mol
InChI Key: SASJVUYAPVRKTB-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a complex organic compound that features a combination of diazinane, triazole, and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(4H-1,2,4-triazol-4-yl)benzoic acid typically involves multi-step organic reactions. The process may start with the preparation of the diazinane and triazole intermediates, followed by their coupling with a benzoic acid derivative. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Purification steps, such as crystallization or chromatography, are also essential to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(4H-1,2,4-triazol-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a drug candidate for treating various diseases due to its unique structural features.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(4H-1,2,4-triazol-4-yl)benzoic acid would depend on its specific application. In a medicinal context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(4H-1,2,4-triazol-4-yl)benzoic acid: shares structural similarities with other compounds containing diazinane, triazole, and benzoic acid moieties.

    4-(4H-1,2,4-triazol-4-yl)benzoic acid: A simpler analog lacking the diazinane group.

    3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid: A related compound without the triazole moiety.

Uniqueness

The unique combination of functional groups in 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(4H-1,2,4-triazol-4-yl)benzoic acid imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

Molecular Formula

C13H11N5O4

Molecular Weight

301.26 g/mol

IUPAC Name

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(1,2,4-triazol-4-yl)benzoic acid

InChI

InChI=1S/C13H11N5O4/c19-11-3-4-18(13(22)16-11)10-5-8(12(20)21)1-2-9(10)17-6-14-15-7-17/h1-2,5-7H,3-4H2,(H,20,21)(H,16,19,22)

InChI Key

SASJVUYAPVRKTB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)C(=O)O)N3C=NN=C3

Origin of Product

United States

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